molecular formula C13H16N2O B1267764 N'-cyclohexylidenebenzohydrazide CAS No. 24214-79-7

N'-cyclohexylidenebenzohydrazide

Cat. No. B1267764
CAS RN: 24214-79-7
M. Wt: 216.28 g/mol
InChI Key: RILGFUQQECFFRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-cyclohexylidenebenzohydrazide derivatives involves various chemical reactions, including the reaction of cyclohexane derivatives with benzohydrazide or similar hydrazides. For instance, the reaction of N,N'-(cyclohexane-1,2-diylidene)bis(4-fluorobenzohydrazide) with zinc chloride and mercury(II) chloride produces neutral coordination complexes, indicating the versatility of N'-cyclohexylidenebenzohydrazide in forming complex structures with metals (OmarAli et al., 2020).

Molecular Structure Analysis

The molecular structure of N'-cyclohexylidenebenzohydrazide derivatives has been extensively studied through X-ray diffraction and spectroscopic methods. These studies reveal that these compounds can adopt various geometries depending on their specific substituents and conditions, with some forming dimeric structures through weak hydrogen bonds or monomeric structures in the presence of sterically demanding ligands (Li et al., 2011).

Chemical Reactions and Properties

N'-cyclohexylidenebenzohydrazide compounds undergo a range of chemical reactions, forming complex structures with different metals and exhibiting varied biological activities. The reactions with zinc and mercury salts highlight their ability to form complexes with distinct geometries and properties, such as differentiated growth-inhibitory activities against bacterial strains (OmarAli et al., 2020). Moreover, these compounds participate in cascade reactions, demonstrating their reactivity and potential for synthesizing complex molecules (Yang et al., 2015).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds :

    • N'-Cyclohexenecarbonyl-substituted hydrazides of 2-aminobenzoic acids were used to synthesize 3-cyclohexenylamido-1,2-dihydroquinazolin-4-ones, indicating their utility in complex organic synthesis (Zicāne, Rāviņa, Tetere, & Petrova, 2007).
  • Development of Carrier Systems in Agriculture :

    • Research on polymeric and solid lipid nanoparticles for sustained release of agricultural fungicides showed that carrier systems like these can change release profiles of bioactive compounds, reducing losses and toxicity (Campos et al., 2015).
  • Synthesis of Antimicrobial Agents :

    • Schiff base compounds synthesized from N'-substituted benzohydrazide and sulfonohydrazide derivatives showed significant antibacterial, antifungal, and antioxidant activities, indicating potential in the development of new antimicrobial agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).
  • Development of Antiepileptic Drugs :

    • Novel compounds synthesized from N(4)-(5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)-N(1)-(2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enylidene)semicarbazide exhibited anticonvulsant activities, suggesting their potential in developing antiepileptic medications (Rajak et al., 2013).
  • Catalysis and Chemical Reactions :

    • The application of 1,2,3-triazolylidenes as versatile N-heterocyclic carbene ligands in transition metals showed significant implications in catalysis, highlighting their role in various bond forming and redox reactions (Donnelly, Petronilho, & Albrecht, 2013).
  • Synthesis of High-Performance Polymers :

    • Research on the synthesis of aromatic poly(1,3,4-oxadiazole)s and poly(amide-1,3,4-oxadiazole)s containing (naphthalenedioxy)diphenylene groups revealed the potential of these polymers for various high-performance applications (Hsiao & Liou, 2002).

properties

IUPAC Name

N-(cyclohexylideneamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILGFUQQECFFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NNC(=O)C2=CC=CC=C2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30302089
Record name N'-cyclohexylidenebenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-cyclohexylidenebenzohydrazide

CAS RN

24214-79-7
Record name NSC148501
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148501
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-cyclohexylidenebenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-cyclohexylidenebenzohydrazide

Citations

For This Compound
6
Citations
X Ju, Y Qiao, Z Gao, L Kong - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
In the title compound, C13H16N2O, the cyclohexane ring adopts a chair conformation. In the crystal structure, intermolecular N—H⋯ O and C—H⋯ O hydrogen bonds link the molecules …
Number of citations: 11 scripts.iucr.org
F Miklós, F Fülöp - Journal of Heterocyclic Chemistry, 2016 - Wiley Online Library
An environmentally benign condensation of anthranilic hydrazide with cyclohexanone or N‐benzylpiperidin‐4‐one in aqueous medium has been developed for the synthesis of …
Number of citations: 6 onlinelibrary.wiley.com
EG Sampiron, GF Costacurta, LL Calsavara… - Microbial Drug …, 2021 - liebertpub.com
Tuberculosis is a disease caused by Mycobacterium tuberculosis, with high mortality rates and an extended treatment that causes severe adverse effects, besides the emergence of …
Number of citations: 3 www.liebertpub.com
ME Farhan, MG Assy - Egyptian Journal of Chemistry, 2019 - ejchem.journals.ekb.eg
The reaction of isonicotinic hydrazide (1) (isoniazid) with cinnamoyl isothiocyanate (2) afforded cinnamoyl thiosemicarbazide derivative 3. Treatment of 3 with lead acetate in acetic acid, …
Number of citations: 11 ejchem.journals.ekb.eg
JBM de Resende Filho, NKSM Falcao… - New Journal of …, 2019 - pubs.rsc.org
In the last few years, many synthetic methods have been developed using magnetic nanomaterial-based catalysts with considerable advantages for the efficiency, selectivity and …
Number of citations: 1 pubs.rsc.org
W Zhu, Y Chen, X Yu, H Liu, Z Zhang, F Wen… - …, 2022 - Wiley Online Library
… Similarly, replaced 1-cyclohexylidene-2-phenylhydrazine (1 a) with N′-cyclohexylidenebenzohydrazide (10), we haven't detected (E)-1-(benzoyldiazenyl)cyclohexyl benzoate (11) (…

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